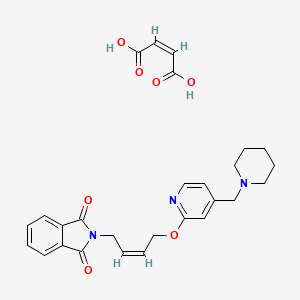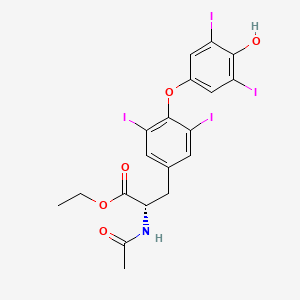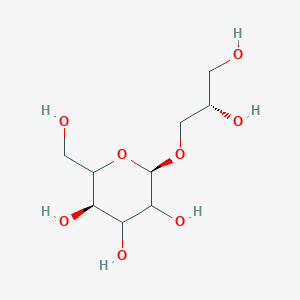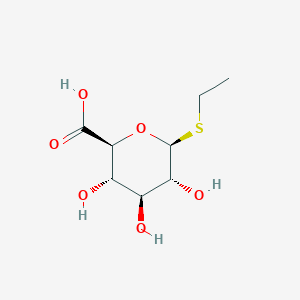![molecular formula C10H10BrNO2 B1147004 Methyl [2-(4-bromophenyl)ethenyl]carbamate CAS No. 135879-71-9](/img/structure/B1147004.png)
Methyl [2-(4-bromophenyl)ethenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl [2-(4-bromophenyl)ethenyl]carbamate” is a chemical compound. It is related to “ethyl-4-bromophenyl carbamate”, which has been studied for its effects on different stages of Rhipicephalus microplus, a type of tick . The compound acted as an ixodicide (lethal effect) when larval stages were sprayed and as a growth regulator when nymphal and adult stages were sprayed .
Synthesis Analysis
The synthesis of a related compound, “ethyl-4-bromophenyl carbamate”, involved the use of cyanoacetic acid hydrazide, 4-bromophenyl isocyanate, and methanol . The mixture was heated with reflux for 0.5 h, and after cooling, the precipitated compound was filtered and crystallized from methanol .Molecular Structure Analysis
The crystal structure of a related compound, “methyl N-(4-bromophenyl)carbamate”, has been studied . It is orthorhombic, with a space group of Pbca (no. 61). The asymmetric unit of the title crystal structure includes atoms such as bromine (Br1), oxygen (O2, O3), nitrogen (N1), and carbon (C2, C4, C11, C12, C13), among others .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl [2-(4-bromophenyl)ethenyl]carbamate” are not available, it is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl N-[2-(4-bromophenyl)ethenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)12-7-6-8-2-4-9(11)5-3-8/h2-7H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHGFBUBAGLGRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC=CC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700949 |
Source


|
| Record name | Methyl [2-(4-bromophenyl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [2-(4-bromophenyl)ethenyl]carbamate | |
CAS RN |
135879-71-9 |
Source


|
| Record name | Methyl [2-(4-bromophenyl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)
![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)
![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3](/img/structure/B1146935.png)
